molecular formula C9H13NO B14718417 2-Propynamide, N-cyclohexyl- CAS No. 22231-08-9

2-Propynamide, N-cyclohexyl-

Cat. No.: B14718417
CAS No.: 22231-08-9
M. Wt: 151.21 g/mol
InChI Key: WWMDHZUXQOXDQM-UHFFFAOYSA-N
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Description

2-Propynamide, N-cyclohexyl- is an organic compound characterized by the presence of a cyclohexyl group attached to the nitrogen atom of a propynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynamide, N-cyclohexyl- typically involves the reaction of cyclohexylamine with propargyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 2-Propynamide, N-cyclohexyl- can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Propynamide, N-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the propynamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

2-Propynamide, N-cyclohexyl- has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propynamide, N-cyclohexyl- involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Propenamide: A structurally similar compound with different reactivity and applications.

    N-Cyclohexyl-2-aminoethanesulfonic acid: Another cyclohexyl-substituted compound with distinct properties and uses.

Uniqueness: 2-Propynamide, N-cyclohexyl- is unique due to the presence of both a cyclohexyl group and a propynamide moiety, which confer specific chemical and biological properties

Properties

CAS No.

22231-08-9

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-cyclohexylprop-2-ynamide

InChI

InChI=1S/C9H13NO/c1-2-9(11)10-8-6-4-3-5-7-8/h1,8H,3-7H2,(H,10,11)

InChI Key

WWMDHZUXQOXDQM-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC1CCCCC1

Origin of Product

United States

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